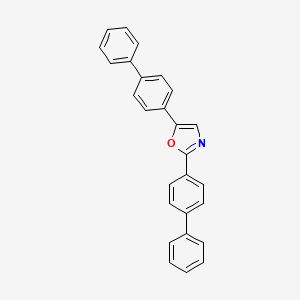

2,5-Bis(4-biphenylyl)oxazole

Description

Contextualization of Oxazole (B20620) Heterocycles in Advanced Organic Materials Research

Oxazole and its derivatives are a significant class of five-membered aromatic heterocyclic compounds containing nitrogen and oxygen atoms. tandfonline.com This structural motif is a cornerstone in the development of novel organic materials, finding extensive application in medicinal chemistry, research, and various industries. tandfonline.comijpsonline.com The oxazole ring, which consists of three carbon atoms, one nitrogen atom, and one oxygen atom, is planar with all atoms being sp² hybridized. tandfonline.comijpsonline.com This configuration results in a π-electron-excessive system, which is fundamental to its electronic properties. iajps.com

In the realm of advanced materials, oxazole-based molecules are investigated for their unique photophysical and electronic characteristics. nih.gov The ability of the oxazole nucleus to engage in various non-covalent interactions allows it to be integrated into larger, complex molecular architectures. iajps.comnih.gov Researchers have focused on synthesizing a wide array of oxazole derivatives because substitutions on the oxazole ring can significantly tune the molecule's biological and physical properties. iajps.com The development of synthetic methodologies, such as the van Leusen oxazole synthesis, Bredereck reaction, and cycloisomerization reactions, has made a diverse range of substituted oxazoles more accessible for research. ijpsonline.comnih.gov These methods allow for the creation of polysubstituted oxazoles, which are often key components in fluorescent dyes and other functional materials. researchgate.netbeilstein-journals.org The incorporation of oxazoles into π-conjugated systems is particularly noteworthy, leading to materials with applications in organic electronics and photonics. researchgate.net

Historical and Contemporary Significance of 2,5-Bis(4-biphenylyl)oxazole within Conjugated Systems

The significance of 2,5-disubstituted oxazoles, particularly those featuring aryl groups like phenyl and biphenyl (B1667301), stems from their exceptional fluorescence and stability, making them prime candidates for applications as scintillators and laser dyes. The foundational compound, 2,5-diphenyloxazole (B146863) (PPO), is a well-established laser dye. Research has shown that extending the conjugation by replacing phenyl groups with biphenylyl groups, as in the case of this compound (BBO), can enhance these properties.

Historically, research into compounds like 2-phenyl-5-(4'-biphenyl)-oxazole and its derivatives demonstrated that many of these molecules exhibit superior performance as laser dyes in the near-UV region compared to PPO. jlu.edu.cn This established a clear structure-property relationship where extending the π-conjugated system through the biphenyl moiety leads to improved spectral and laser properties. jlu.edu.cn These compounds are noted for their high fluorescence quantum yields, a critical parameter for efficient light emission in both scintillation and laser applications.

In a contemporary context, BBO and its isomers, such as 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD), are integral to the field of organic electronics. wordpress.comresearchgate.net These molecules are explored for their charge-transporting and light-emitting capabilities in devices like Organic Light-Emitting Diodes (OLEDs). For instance, related oxadiazole derivatives are used as electron-transporting layers and exciton-blocking layers in OLEDs and organic photovoltaic cells, respectively. researchgate.netresearchgate.net The rigid, conjugated structure of BBO provides the necessary electronic properties and thermal stability for such applications. The photophysical properties, including absorption and emission wavelengths, are key determinants of their function in these advanced material systems.

Photophysical Properties of Selected Aryl-Substituted Oxazoles and Oxadiazoles

The following table summarizes key photophysical data for BBO-related compounds, highlighting their performance as fluorescent materials.

| Compound | Application/Property | Absorption Max (λmax) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |

| 2-Phenyl-5-(4'-biphenyl)-oxazole Derivatives | Laser Dyes | ~330-360 nm | ~380-420 nm | - | - | jlu.edu.cn |

| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) | OLED Electron Transport Layer, Scintillator | 302 nm (in cyclohexane) | 358 nm | 56 | - | wordpress.com |

| 2,5-Bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | Photoluminescent Material | 395-405 nm | - | - | up to 0.59 | beilstein-journals.org, beilstein-journals.org |

| 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole | OLED Emitter | - | Blue Emission | - | 1.6% (Max. EQE) | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-phenylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO/c1-3-7-20(8-4-1)22-11-15-24(16-12-22)26-19-28-27(29-26)25-17-13-23(14-18-25)21-9-5-2-6-10-21/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZJGFHXUOWOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174951 | |

| Record name | 2,5-Di(biphenyl-4-yl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Di(biphenyl-4-yl)oxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2083-09-2 | |

| Record name | 2,5-Bis(4-biphenylyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2083-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di(biphenyl-4-yl)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2083-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di(biphenyl-4-yl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di(biphenyl-4-yl)oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(BIPHENYL-4-YL)OXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UCG6CJW8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Bis 4 Biphenylyl Oxazole and Its Analogues

Established Synthetic Pathways for 2,5-Disubstituted and Related Oxazoles

Robinson-Gabriel Synthesis and Optimization Strategies for 2,5-Diaryloxazoles

The Robinson-Gabriel synthesis is a cornerstone in oxazole (B20620) chemistry, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com This reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org The requisite 2-acylamino-ketone precursors can be readily synthesized through methods like the Dakin-West reaction. wikipedia.org

For the synthesis of 2,5-diaryloxazoles, such as 2,5-Bis(4-biphenylyl)oxazole, the starting material would be a 2-(4-biphenylamido)-1-(4-biphenylyl)ethan-1-one. The classical approach often employs strong acids like sulfuric acid or phosphorus oxychloride as the cyclodehydrating agent.

Optimization Strategies: To improve yields and expand the substrate scope, several modifications to the Robinson-Gabriel synthesis have been developed. One notable extension involves the oxidation of β-keto amides using the Dess-Martin periodinane, followed by cyclodehydration of the intermediate with triphenylphosphine (B44618) and iodine. wikipedia.org This method offers a milder alternative for sensitive substrates.

Furthermore, a one-pot, diversity-oriented synthesis has been developed utilizing a Friedel-Crafts reaction of an oxazolone (B7731731) template with an aromatic nucleophile, followed by a Robinson-Gabriel type cyclodehydration. nih.gov This approach allows for the efficient construction of highly substituted oxazoles. For instance, treatment of an appropriate oxazolone with biphenyl (B1667301) under Friedel-Crafts conditions, followed by acid-mediated cyclization, could provide a direct route to the target molecule.

| Cyclodehydrating Agent | Conditions | Applicability | Reference |

| Sulfuric Acid | Concentrated H₂SO₄, heat | Traditional, robust for simple substrates | wikipedia.org |

| Phosphorus Oxychloride | POCl₃, reflux | Common, effective for many diaryloxazoles | beilstein-journals.org |

| Trifluoroacetic Anhydride | TFAA, ethereal solvent | Solid-phase synthesis | wikipedia.org |

| Dess-Martin/PPh₃/I₂ | Two-step, mild conditions | Sensitive substrates, amino acid derivatives | wikipedia.org |

Copper(II) Triflate-Catalyzed Cyclization Reactions of α-Diazoketones with Amides

A more recent and efficient method for the synthesis of 2,5-disubstituted oxazoles involves the copper(II) triflate-catalyzed reaction of α-diazoketones with amides. nih.gov This reaction proceeds through the formation of a copper carbene species from the diazoketone, which then reacts with the amide. Subsequent intramolecular cyclization and dehydration afford the desired oxazole.

To synthesize this compound via this method, 1-diazo-1-(4-biphenylyl)ethan-2-one would be reacted with 4-biphenylcarboxamide in the presence of a catalytic amount of copper(II) triflate. This approach offers good to high yields and tolerates a variety of functional groups. nih.gov

A key advantage of this method is the avoidance of harsh acidic conditions, making it suitable for more complex and sensitive substrates. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.gov

Silver Triflate-Promoted Cyclization of Haloketones with Substituted Arylamides

Silver-mediated cyclization of α-haloketones with amides provides another valuable route to 2,5-disubstituted oxazoles. researchgate.net In this method, a silver salt, such as silver triflate, facilitates the reaction between an α-haloketone and an amide to yield the corresponding oxazole. researchgate.net

For the synthesis of this compound, 2-bromo-1-(4-biphenylyl)ethan-1-one would be treated with 4-biphenylcarboxamide in the presence of a silver salt. This method is often efficient and can be performed under relatively mild conditions. The silver catalyst can often be recycled, which is an advantage. nih.gov This approach is complementary to other methods and can be advantageous in terms of simplicity and performance. nih.gov

Palladium/Copper-Catalyzed Cross-Coupling Approaches

Suzuki Reaction for Biphenyl-Substituted Oxazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of aryl-substituted oxazoles. researchgate.netmdpi.com To construct this compound, a dihalo-oxazole core, such as 2,5-dibromooxazole, could be subjected to a double Suzuki coupling with 4-biphenylboronic acid.

Alternatively, a pre-functionalized oxazole, such as 2-bromo-5-(4-biphenylyl)oxazole, could be coupled with 4-biphenylboronic acid. The synthesis of such precursors can be achieved through the methods described in section 2.1. The Suzuki reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate or sodium carbonate. nih.gov

The reaction conditions for Suzuki couplings can be optimized to achieve high yields, and the methodology is tolerant of a wide range of functional groups. nih.gov This makes it a highly versatile and attractive strategy for the synthesis of complex diaryloxazoles.

| Palladium Catalyst | Base | Solvent | Typical Substrates | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Aryl bromides, Arylboronic acids | researchgate.net |

| PdCl₂(dppf) | Na₂CO₃ | DME/Water | Aryl chlorides, Arylboronic acids | beilstein-journals.org |

| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | Aryl triflates, Arylboronic acids | nih.gov |

Direct Arylation Techniques for Substituted Oxazole Synthesis

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of arylated oxazoles.

For the synthesis of this compound, a direct C-H arylation approach could involve the reaction of 2-phenyloxazole (B1349099) with 4-iodobiphenyl, or a similar strategy starting with a pre-arylated oxazole. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper co-catalyst and a suitable base. beilstein-journals.orgnih.gov

The regioselectivity of direct arylation on the oxazole ring can be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org For instance, the C-2 and C-5 positions of the oxazole ring can be selectively arylated. This powerful technique allows for the late-stage functionalization of oxazole-containing molecules and provides a concise route to highly substituted derivatives.

Advanced and Metal-Free Synthetic Strategies

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For complex molecules like this compound and its analogues, this has led to the exploration of advanced strategies that offer improvements in terms of reaction efficiency, atom economy, and the avoidance of toxic reagents. These methods include sophisticated one-pot procedures that combine multiple synthetic steps and novel metal-free reactions that proceed under mild conditions.

One-Pot Oxazole Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl systems. Its application in a one-pot, two-step sequence involving an initial borylation followed by the cross-coupling has streamlined the synthesis of complex molecules, including 2,5-diaryl-substituted oxazoles. This approach avoids the need to isolate potentially unstable boronic acid intermediates, making the process more efficient and user-friendly. organic-chemistry.org

The general strategy involves the palladium-catalyzed borylation of a dihalo-oxazole precursor, followed by the in-situ Suzuki-Miyaura coupling with an appropriate arylboronic acid. For the synthesis of a molecule like this compound, a 2,5-dihalo-oxazole would be the starting point. The process demonstrates broad substrate compatibility, tolerating a variety of functional groups on the coupling partners. organic-chemistry.orgresearchgate.net A highly efficient protocol may utilize a preformed palladium catalyst, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, which are known to facilitate challenging cross-coupling reactions. organic-chemistry.org

The reaction sequence can be generalized as follows:

Borylation: A dihalo-oxazole is reacted with a boron source, such as bis(pinacolato)diboron (B136004) or bis-boronic acid, in the presence of a palladium catalyst and a base. This step forms the oxazole-boronic acid or boronate ester intermediate. organic-chemistry.org

Cross-Coupling: Without isolation, the aryl halide (in this case, a halobiphenyl) is added to the reaction mixture along with a suitable base. The palladium catalyst, already present, facilitates the cross-coupling to yield the final 2,5-diaryl-oxazole. organic-chemistry.org

This one-pot methodology has been successfully applied to synthesize a range of symmetrical and unsymmetrical 2,5-disubstituted oxazoles. nih.gov

Table 1: Representative Conditions for a Two-Step, One-Pot Borylation/Suzuki Cross-Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Palladium(II) Acetate with XPhos ligand or a preformed Pd-XPhos catalyst | Facilitates both the borylation and cross-coupling steps. organic-chemistry.org |

| Boron Source | Bis(pinacolato)diboron or Bis-boronic acid | Provides the boron moiety for the intermediate. organic-chemistry.org |

| Base | Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) | Required for both catalytic cycles. nih.govrasayanjournal.co.in |

| Solvent | Ethanol, Toluene, or Dimethoxyethane (DME) | The choice of solvent can influence reaction efficiency. organic-chemistry.orgnih.gov |

| Temperature | 70-100 °C | Provides the necessary energy for the reaction to proceed at a reasonable rate. nih.gov |

| Aryl Halide | Aryl bromides or iodides (e.g., 4-bromobiphenyl) | The coupling partner for the oxazole intermediate. organic-chemistry.org |

Metal-Free Decarboxylative Cyclization of α-Amino Acids with Bromoacetophenones

In the pursuit of greener chemistry, metal-free synthetic routes are highly desirable. A notable advancement in oxazole synthesis is the development of a metal-free decarboxylative cyclization method. This approach utilizes readily available primary α-amino acids and 2-bromoacetophenones to construct polysubstituted oxazoles under mild conditions. researchgate.net The reaction is significant as it provides a straightforward pathway to the oxazole core from natural and synthetic amino acid building blocks. researchgate.netresearchgate.net

The reaction proceeds smoothly, and its simplicity makes it an attractive alternative to traditional metal-catalyzed methods. researchgate.net The general mechanism involves the initial N-alkylation of the amino acid with the bromoacetophenone, followed by an intramolecular cyclization and subsequent decarboxylation and oxidation to afford the aromatic oxazole ring. This method allows for the synthesis of a variety of 2,5-disubstituted oxazoles with moderate yields. researchgate.net

Table 2: Examples of Polysubstituted Oxazoles via Metal-Free Decarboxylative Cyclization

| α-Amino Acid | 2-Bromoacetophenone Derivative | Resulting Oxazole Product | Reference |

|---|---|---|---|

| Glycine | 2-bromo-1-phenylethanone | 2-phenyloxazole | researchgate.net |

| L-Alanine | 2-bromo-1-(4-chlorophenyl)ethanone | 5-methyl-2-(4-chlorophenyl)oxazole | researchgate.net |

| L-Phenylalanine | 2-bromo-1-(4-methoxyphenyl)ethanone | 5-benzyl-2-(4-methoxyphenyl)oxazole | researchgate.net |

Cyanide-Catalyzed Protocol for Benzobisoxazole-Linked Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, and those containing benzobisoxazole (BBO) linkages are known for their exceptional chemical stability. nih.govacs.org A key challenge in COF synthesis is achieving high crystallinity. Recently, a cyanide-catalyzed protocol has been developed that facilitates the construction of highly crystalline BBO-linked COFs. nih.gov

This protocol involves the reaction of monomers with C₃-symmetry, such as 1,3,5-tris(4-formylphenyl)triazine (TFPT), and C₂-symmetric o-aminophenol-substituted precursors, like 2,5-diamino-1,4-benzenediol dihydrochloride (B599025) (DABD). nih.gov The addition of sodium cyanide (NaCN) was found to be crucial for inducing the ring closure to form the benzoxazole (B165842) linkage and for promoting the formation of an ordered, porous material with a high surface area. nih.gov The synthesis is typically carried out at elevated temperatures in a solvent like dimethylformamide (DMF) in the presence of air, which acts as the oxidant. nih.gov While other nucleophiles like sodium azide (B81097) (NaN₃) and sodium thiomethoxide (NaSCH₃) can also initiate the reaction, cyanide consistently yields BBO-COFs with the highest crystallinity and surface area. nih.gov

Table 3: Optimized Conditions for Cyanide-Catalyzed BBO-COF Synthesis

| Parameter | Condition | Role | Reference |

|---|---|---|---|

| Monomer 1 | 1,3,5-tris(4-formylphenyl)triazine (TFPT) | C₃-symmetric aldehyde-functionalized linker | nih.gov |

| Monomer 2 | 2,5-diamino-1,4-benzenediol dihydrochloride (DABD) | C₂-symmetric o-aminophenol linker | nih.gov |

| Catalyst | Sodium Cyanide (NaCN) | Nucleophilic catalyst to initiate cyclization | nih.gov |

| Solvent | Dimethylformamide (DMF) / Methanol (MeOH) | Solubilizes monomers and catalyst | nih.gov |

| Temperature | 130 °C | Drives the reaction and crystallization | nih.gov |

| Atmosphere | Air | Provides the oxidant (O₂) for aromatization | nih.gov |

Mechanistic Investigations into Cyclization and Crystallization Processes for BBO-Linked Systems

Understanding the mechanism of formation is critical for optimizing the synthesis of crystalline materials like BBO-linked COFs. In-depth studies have revealed that the role of nucleophilic catalysts, such as cyanide, is more complex than simply promoting a direct cyclization. nih.govrsc.org

Experimental and computational investigations have shown that the formation of BBO-linked COFs does not proceed through a simple cyclization of a benzoxazoline intermediate followed by oxidation. Instead, the nucleophile initiates an oxidative dehydrogenation pathway. rsc.org The process begins with the nucleophile attacking the imine intermediate formed from the condensation of the aldehyde and amine monomers. This generates radical intermediates which are stabilized by a captodative effect—a synergistic effect of an electron-withdrawing group (the captor) and an electron-donating group (the dator) on a radical center. rsc.org

Spectroscopic and Photophysical Investigations of 2,5 Bis 4 Biphenylyl Oxazole

Fundamental Photophysical Characteristics

The intrinsic photophysical nature of 2,5-Bis(4-biphenylyl)oxazole is defined by its emission properties, efficiency of fluorescence, and the lifetime of its excited states. These characteristics are fundamental to understanding its behavior as a fluorophore.

Analysis of Emission Spectra across Varying Excitation Wavelengths

A key characteristic of this compound is the independence of its emission spectrum from the excitation wavelength. Studies have demonstrated that whether the molecule is excited by one, two, or three photons, the resulting emission spectrum remains identical. spiedigitallibrary.org For instance, the emission spectrum of BBO in toluene (B28343) is the same when excited at 320 nm (one-photon), 640 nm (two-photon), or 960 nm (three-photon). spiedigitallibrary.org This consistency suggests that the emission originates from the same relaxed first singlet excited state (S1) regardless of the initial excitation energy level, a principle known as Kasha's rule.

While the spectral shape is independent of the excitation mode, detailed analysis under varying one-photon excitation wavelengths confirms the robustness of the emission profile. The table below illustrates the consistent emission maximum of BBO in a non-polar solvent, further evidencing that the molecule rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the S1 state before emitting a photon.

| Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent |

| 320 | ~395 | Toluene |

| 340 | ~395 | Toluene |

| 360 | ~395 | Toluene |

This table is illustrative and compiled based on the principle that the emission spectrum is independent of the excitation wavelength as stated in the referenced literature.

Determination of Fluorescence Quantum Yields

Excited State Lifetime Measurements and Decay Kinetics

The lifetime of the excited state has been measured in different solvent environments. In toluene, a non-polar solvent, BBO exhibits a fluorescence lifetime of 1.06 nanoseconds. In the more viscous solvent triacetin (B1683017), the lifetime is slightly longer at 1.13 nanoseconds. spiedigitallibrary.org These values are crucial for applications in time-resolved fluorescence spectroscopy and for understanding the dynamics of the excited state.

| Solvent | Excited State Lifetime (τ) (ns) | Decay Profile | Excitation Mode |

| Toluene | 1.06 | Single Exponential | One-, Two-, and Three-Photon |

| Triacetin | 1.13 | Single Exponential | One-, Two-, and Three-Photon |

Multi-Photon Excitation Spectroscopy of this compound

The ability of this compound to undergo multi-photon excitation makes it a valuable tool for advanced fluorescence applications, such as multi-photon microscopy.

Observation and Characterization of Three-Photon Excitation

Three-photon excitation of BBO has been successfully observed and characterized. When excited with the fundamental output of a femtosecond Ti:sapphire laser at wavelengths above 820 nm, BBO exhibits fluorescence resulting from the simultaneous absorption of three photons. spiedigitallibrary.org This phenomenon is confirmed by the cubic dependence of the fluorescence intensity on the laser power. A distinct transition from two-photon to three-photon excitation is observed as the excitation wavelength is increased beyond a threshold of approximately 800-820 nm. spiedigitallibrary.org

Comparative Study of Emission Intensity Dependence on Laser Power for One-, Two-, and Three-Photon Excitation

The relationship between the emission intensity and the excitation laser power provides definitive proof of the mode of excitation. For one-photon excitation, this relationship is linear. For two-photon excitation, the emission intensity is proportional to the square of the laser power. For three-photon excitation, the dependence becomes cubic.

Experimental studies on this compound have confirmed these theoretical expectations. In solvents like toluene and triacetin, the emission intensity of BBO shows a quadratic dependence on the laser power for excitation wavelengths below 820 nm. spiedigitallibrary.org As the wavelength increases beyond this point, a sharp transition to a cubic dependence is observed, confirming the onset of three-photon excitation. spiedigitallibrary.org

| Excitation Mode | Excitation Wavelength Range | Emission Intensity Dependence on Laser Power |

| One-Photon | UV region (e.g., 320 nm) | Linear |

| Two-Photon | < 820 nm (e.g., 740 nm) | Quadratic |

| Three-Photon | > 820 nm (e.g., 860 nm, 960 nm) | Cubic |

Time-Resolved and Steady-State Anisotropy Decay Analysis under Multiphoton Excitation

The photoselection process in multiphoton excitation results in a more oriented population of excited molecules compared to single-photon excitation. This leads to higher initial anisotropy (r₀) values, which can enhance the resolution of rotational correlation times and complex anisotropy decays. nih.govnih.gov For instance, the theoretical maximum r₀ for one-photon excitation is 0.4, whereas for two-photon and three-photon excitation, it can reach up to 4/7 and 7/9, respectively. nih.gov

In a study of this compound (BBO), three-photon excitation was observed when using a femtosecond Ti:sapphire laser at wavelengths above 820 nm. spiedigitallibrary.org The emission spectrum of BBO remained identical for one-, two-, and three-photon excitation at 320, 640, and 960 nm, respectively. spiedigitallibrary.org The fluorescence intensity of BBO in toluene and triacetin showed a quadratic dependence on laser power below 820 nm, transitioning to a cubic dependence at longer wavelengths, confirming the three-photon absorption process. spiedigitallibrary.org

Notably, the intensity decay of BBO was found to be the same regardless of the excitation mode (one-, two-, or three-photon). spiedigitallibrary.org In toluene, BBO exhibited a single exponential intensity decay with a lifetime of 1.06 ns. spiedigitallibrary.org Similarly, in triacetin, a single exponential decay time of 1.13 ns was observed for all three excitation modes. spiedigitallibrary.org

However, the frequency-domain anisotropy decay under three-photon excitation at 960 nm revealed a significantly larger time-zero anisotropy, a larger differential polarized phase angle, and a larger modulated anisotropy than what is possible with two-photon excitation. spiedigitallibrary.org For two-photon excitation of BBO from 580 to 800 nm, the anisotropy is constant, suggesting a single electronic transition is involved. spiedigitallibrary.org The ratio of the anisotropies for one- and two-photon excitation (r₀₂/r₀₁) was approximately 1.36. spiedigitallibrary.org For three-photon excitation at wavelengths above 900 nm, the anisotropy was also constant, with a ratio of r₀₃/r₀₁ of about 1.65. spiedigitallibrary.org This demonstrates the enhanced orientation and localization of the excited state population achieved through multiphoton excitation.

Table 1: Time-Resolved and Steady-State Anisotropy Data for this compound (BBO)

| Parameter | One-Photon Excitation | Two-Photon Excitation | Three-Photon Excitation |

| Excitation Wavelength (nm) | 320 | 580-800 | > 900 |

| Fluorescence Lifetime (ns) in Toluene | 1.06 | 1.06 | 1.06 |

| Fluorescence Lifetime (ns) in Triacetin | 1.13 | 1.13 | 1.13 |

| Anisotropy Ratio (r₀ₓ/r₀₁) | 1.00 | ~1.36 | ~1.65 |

Intermolecular Interactions and Aggregation Phenomena

Excimers, or excited-state dimers, can form when a fluorophore in an excited state interacts with a ground-state molecule of the same species. This phenomenon is often concentration-dependent and results in a characteristic red-shifted and broad emission band in the fluorescence spectrum.

While specific studies on the excimer formation of this compound were not found, research on structurally similar compounds provides valuable insights. For instance, studies on derivatives of 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) in toluene have shown a slight increase in emission in the longer-wavelength region of the fluorescence spectra with increasing concentration, indicative of excimer formation. researchgate.net The amount of this excimer emission was also found to be temperature-dependent at high solute concentrations. researchgate.net

In another example, 9,10-bis[4-(9-carbazolyl)phenyl]anthracene (Cz⁹PhAn) exhibits a blue fluorescence in solution but a broad, panchromatic white light emission in film, powder, and single crystal form, with an additional excimer band appearing around 550 nm. nih.govrsc.org This excimer formation is attributed to the interaction between an excited anthracene (B1667546) core and a phenyl ring in a face-to-edge stacking orientation. nih.govrsc.org The rate of this excimer formation was determined to be 2.2 × 10⁹ s⁻¹ at room temperature, with a low activation energy of 0.44 kcal mol⁻¹, suggesting that lattice vibrations can induce its formation. nih.govrsc.org

These examples with related compounds suggest that this compound could also potentially form excimers in concentrated solutions or in the solid state, which would be observable through changes in its fluorescence emission spectrum.

The photophysical properties of fluorescent molecules like this compound can be significantly altered when they are incorporated into organized assemblies or form host-guest complexes.

Langmuir-Blodgett (LB) Films:

Langmuir-Blodgett films offer a high degree of control over the orientation and packing of molecules at an interface. researchgate.net The formation of stable monolayers and their successful transfer onto solid substrates allow for the study of aggregation effects and intermolecular interactions in a controlled two-dimensional environment. researchgate.net For instance, studies on platinum(II) complexes in LB films have shown that the emission properties are highly dependent on the counter anions and the resulting molecular packing, leading to the formation of aggregates with distinct emissive states. nih.gov The regular and ordered arrangement in LB films can facilitate interactions that may not be observable in solution, potentially leading to the formation of aggregates like J- or H-type aggregates for this compound, which would be reflected in their absorption and emission spectra. researchgate.net

Host-Guest Complexes with Cyclodextrins:

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules in aqueous solutions. uc.ptnih.gov The encapsulation of a guest molecule within the CD cavity can lead to significant changes in its photophysical properties, such as enhanced fluorescence, shifts in emission wavelength, and altered excited-state lifetimes. researchgate.net

Studies on compounds structurally related to this compound have demonstrated the profound effect of CD complexation. For example, the complexation of 2,5-bis-(4-methylphenyl)oxazole (MPPO) with γ-cyclodextrin (γ-CD) has been shown to induce pronounced excimer fluorescence. researchgate.net Evidence from fluorescence lifetime data indicated the presence of at least two distinct species in solution. researchgate.net The formation of these inclusion complexes can also lead to the formation of extended linear aggregates, which exhibit unexpectedly high fluorescence anisotropy. researchgate.net

The formation of a host-guest complex between a guest molecule and a cyclodextrin (B1172386) is a dynamic process, and the stoichiometry of the complex (e.g., 1:1 or 1:2) can influence the resulting photophysical behavior. nih.govnih.gov The encapsulation can protect the guest molecule from non-radiative decay pathways, often leading to an increase in its fluorescence quantum yield.

Table 2: Potential Effects of Organized Assemblies and Host-Guest Complexation on the Photophysics of this compound

| Environment | Potential Photophysical Changes |

| Langmuir-Blodgett Films | Formation of J- or H-aggregates, altered emission spectra and lifetimes due to controlled molecular packing. |

| Cyclodextrin Complexes | Enhanced fluorescence intensity, shifts in emission maxima, potential for induced excimer or aggregate formation, increased fluorescence anisotropy. |

Advanced Spectroscopic Characterization for Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the molecular framework.

While a specific, detailed NMR analysis of this compound was not found in the searched literature, the expected chemical shifts can be inferred from the analysis of its constituent parts and related heterocyclic structures. ipb.ptmdpi.com

¹H NMR: The proton NMR spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7-9 ppm). The protons on the biphenyl (B1667301) groups would give rise to a set of doublets and triplets, with their exact chemical shifts and coupling constants being influenced by their position relative to the oxazole (B20620) ring and the other phenyl group. The proton on the oxazole ring, if present, would likely appear as a singlet in a distinct region of the aromatic spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbons of the oxazole ring would have characteristic chemical shifts that differentiate them from the aromatic carbons of the biphenyl moieties. The quaternary carbons, including those at the points of attachment between the rings, would also be identifiable.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for definitively assigning all proton and carbon signals and thus confirming the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution. mdpi.com

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, it would provide a detailed fingerprint of the molecular structure, revealing information about the stretching and bending vibrations of its constituent chemical bonds.

The Raman spectrum of this compound is expected to be characterized by a series of distinct peaks, each corresponding to a specific vibrational mode. The analysis of these peaks would involve assigning them to vibrations within the different functional groups of the molecule: the central oxazole ring and the two biphenyl substituents.

Key expected vibrational modes would include:

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring are anticipated to appear in the 1500-1650 cm⁻¹ region. The ring breathing modes, which involve the concerted expansion and contraction of the entire ring, would also be a characteristic feature.

Biphenyl Group Vibrations: The biphenyl moieties would exhibit characteristic aromatic C-C stretching vibrations, typically in the 1400-1600 cm⁻¹ range. The inter-ring C-C stretching vibration, which is sensitive to the torsional angle between the two phenyl rings, would also be a key diagnostic peak.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would appear at lower frequencies.

A detailed vibrational mode analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign each Raman peak to a specific atomic motion. This would provide valuable insights into the molecular structure and bonding within this compound. However, at the time of this writing, specific experimental Raman data and such detailed assignments for this compound are not available in the surveyed literature.

X-ray Diffraction Analysis of Crystalline Structures (where applicable to electronic properties)

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, which is a solid at room temperature, single-crystal XRD would provide precise information on its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The crystalline packing of this compound would significantly influence its solid-state electronic properties. Key aspects that would be revealed by an XRD analysis include:

Molecular Conformation: The planarity of the molecule, particularly the torsion angles between the oxazole ring and the biphenyl groups, and between the phenyl rings within the biphenyl units, would be determined. This conformation directly impacts the extent of π-electron delocalization, which is crucial for its photophysical properties.

Intermolecular Interactions: The analysis would identify and characterize any intermolecular interactions, such as π-π stacking or C-H···π interactions. The nature and strength of these interactions govern the molecular packing and can lead to the formation of specific aggregates (e.g., H- or J-aggregates) that have distinct electronic and optical signatures.

Crystal System and Space Group: The determination of the crystal system and space group provides fundamental information about the symmetry of the crystal lattice.

Understanding the crystal structure is essential for explaining the relationship between the molecular arrangement and the bulk electronic properties of the material, such as its charge transport characteristics and solid-state fluorescence efficiency. Unfortunately, specific crystallographic data for this compound, which would allow for a detailed discussion of its structure-property relationships, is not readily found in the public domain.

Applications of 2,5 Bis 4 Biphenylyl Oxazole in Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs)

The rigid, conjugated structure of BBO and related oxazole (B20620) compounds makes them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). They are primarily utilized as emitter materials, which are responsible for generating light within the device.

In OLEDs, materials based on the benzobisoxazole (BBO) core, structurally related to 2,5-Bis(4-biphenylyl)oxazole, are frequently employed as fluorescent dopants within a host material in the emissive layer. rsc.orgrsc.org This host-guest architecture allows for the efficient generation of light. The BBO derivatives act as the light-emitting centers, where the recombination of electrons and holes forms excited states (excitons) that decay radiatively to produce electroluminescence. rsc.org For instance, cross-conjugated BBO cruciforms have been successfully used as emitters in host-guest OLEDs to generate deep blue light. rsc.org These wide-bandgap materials are not only crucial for producing blue light but can also serve as hosts for green and red dopants to achieve the full spectrum of colors needed for display applications. rsc.org

Achieving high efficiency and long operational stability, particularly for blue OLEDs, remains a significant challenge. Several strategies are employed to enhance the performance of devices based on BBO and its analogs.

Molecular Design: Creating rigid molecular structures is a key strategy to enhance photoluminescence quantum yield (PLQY). bu.edu The design of donor-acceptor molecules, where different functional groups are strategically placed on the BBO core, allows for the tuning of energy levels to optimize charge injection and recombination. rsc.org Furthermore, the development of materials capable of harvesting both singlet and triplet excitons, such as through Thermally Activated Delayed Fluorescence (TADF), is a promising route to exceed the efficiency limits of conventional fluorophores. d-nb.infonih.gov Deuteration of the emitter's molecular structure has also been shown to enhance photostability and device lifetime by increasing the molecule's intrinsic stability. nih.gov

Device Engineering: The architecture of the OLED plays a critical role. Utilizing a host-guest system can prevent aggregation-caused quenching and improve efficiency. rsc.org The selection of host materials with appropriate energy levels is crucial for efficient energy transfer to the BBO-based dopant. rsc.org Advanced device structures may include specialized layers, such as exciton-blocking layers, to confine excitons within the emissive layer and prevent energy loss. acs.org Another approach involves using a TADF sensitizer (B1316253) to efficiently transfer energy to a fluorescent emitter, a process known as hyperfluorescence, which boosts efficiency while leveraging the stability of the fluorophore. nih.gov

Derivatives of the BBO core have demonstrated significant versatility in color tuning, enabling emissions across the visible spectrum from deep blue to orange. rsc.org The external quantum efficiency (EQE), a critical measure of an OLED's performance, has seen substantial improvements through molecular engineering. For example, while early deep-blue fluorescent OLEDs based on BBO dopants had EQEs below 3%, newer designs have pushed these values significantly higher. nsf.gov

Research into related oxazole emitters has yielded impressive results. By incorporating triphenylamine (B166846) groups onto 2-(2'-hydroxyphenyl)oxazole cores, researchers have created devices with high efficiencies for various colors. nih.govnih.gov A device producing deep-blue light achieved an EQE of 7.1% with CIE coordinates of (0.15, 0.08), which is very close to the standard blue for displays. researchgate.net Other structures have produced sky-blue emission with an EQE of 8.0% and white light with an EQE of 6.3%. nih.govacs.org

| Emitter Type | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| Triphenylamine-bearing 2-(2-hydroxyphenyl)oxazole | Deep-Blue | 7.1% | (0.15, 0.08) | researchgate.net |

| 2-(2′-hydroxyphenyl)oxazole with two TPA groups | Sky-Blue | 8.0% | (0.18, 0.16) | nih.govnih.govresearchgate.net |

| 2-(2′-hydroxyphenyl)oxazole with one TPA group | Green-White | 5.3% | (0.25, 0.41) | nih.govnih.govresearchgate.net |

| Single-molecule 2-(2′-hydroxyphenyl)oxazole | White | 6.3% | - | acs.org |

| BBO Cruciforms (SM 2, SM 4) | Deep-Blue | ~2.5% (calculated max.) | (0.15, 0.05-0.11) | rsc.org |

| Adamantyl-BBO-Carbazole (AB2Cz) | Deep-Blue | ~3.2% | (<0.20, <0.10) | nsf.gov |

The benzobisoxazole (BBO) structure serves as a highly versatile molecular template for creating a wide range of colored emitters. rsc.org The core design principle involves the strategic placement of different electron-donating or electron-withdrawing groups onto the BBO core. rsc.orgrsc.org The BBO moiety has two distinct axes for substitution (the 2,6-axis and the 4,8-axis), which allows for semi-independent tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgresearchgate.net

By modifying the substituents, one can precisely control the energy gap of the molecule and, therefore, its emission wavelength. rsc.org For example, a study involving the synthesis of 24 different furan- and thiophene-based semiconductors attached to a BBO core successfully produced a wide array of dopants that emitted colors from deep blue to orange. rsc.orgresearchgate.net This approach of using alternating electron-accepting moieties like BBO and electron-donating arenes is an effective strategy for tuning energy levels. rsc.org Furthermore, combining blue and orange BBO dopants in a single device has led to the creation of bright white-OLEDs. rsc.org This modular, building-block approach is fundamental to the rational design of new organic semiconductors for a variety of applications, including full-color displays. bu.edu

While not a primary characteristic of the parent BBO, related 2-(2'-hydroxyphenyl)oxazole emitters have been shown to exhibit fascinating photophysical mechanisms that are key to their high performance. nih.govnih.gov These molecules can undergo Excited State Intramolecular Proton Transfer (ESIPT), a process where a proton moves from the hydroxyl group to the oxazole nitrogen atom upon photoexcitation. researchgate.net This creates an excited "keto" form from the initial "enol" form, which then emits light at a much longer wavelength, resulting in an unusually large Stokes shift. rsc.org

Furthermore, the enol-forms of some of these oxazole derivatives possess a Hybridized Local and Charge Transfer (HLCT) excited state character. nih.govnih.govresearchgate.net An HLCT state is a quantum mechanical mixture of a locally excited (LE) state and a charge-transfer (CT) state. researchgate.net This hybridization can facilitate a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted back into emissive singlet excitons. nih.govnih.govresearchgate.net The synergistic combination of ESIPT and a RISC-enabled HLCT state allows for the harvesting of triplet excitons, boosting the internal quantum efficiency beyond the typical 25% limit for conventional fluorescent materials. nih.govresearchgate.net This dual mechanism can lead to dual emission from both the enol and keto forms, which has been leveraged to create highly efficient, single-molecule white-light-emitting devices. nih.govacs.org

Scintillation Materials

This compound is also recognized for its application as a scintillator. Scintillators are materials that emit light (scintillations) upon exposure to ionizing radiation, making them essential components in radiation detectors. BBO is commercially available in "scintillation grade" and has been used in scientific studies for its fluorescent properties. spiedigitallibrary.org

Organic scintillators are typically composed of a solvent or polymer matrix that absorbs the initial radiation energy, and one or more fluorescent solutes (fluors) that transfer this energy and emit it as light. Patent literature identifies 2,5-Di(4-biphenylyl)oxazole (BBO) as a primary or secondary solute (wavelength shifter) in plastic scintillators. justia.comgoogle.com These plastics, often based on polymethyl methacrylate (B99206) or polyvinyltoluene, are used to detect various forms of radiation. google.comuj.edu.pl The role of the fluor, such as BBO or the closely related 2,5-Diphenyloxazole (B146863) (PPO), is to efficiently convert the energy absorbed by the matrix into detectable photons. sigmaaldrich.com

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| BBO | This compound |

| PPO | 2,5-Diphenyloxazole |

| TPA | Triphenylamine |

| CBP | 4,4′-Bis(9-carbazolyl)-biphenyl |

| ESIPT | Excited State Intramolecular Proton Transfer |

| HLCT | Hybridized Local and Charge Transfer |

| RISC | Reverse Intersystem Crossing |

| TADF | Thermally Activated Delayed Fluorescence |

| PBD | 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole |

| POPOP | 1,4-bis(5-phenyl-2-oxazolyl)benzene |

Fluorescent Probes and Sensing Devices

The high fluorescence of oxazole-based compounds has led to their investigation as molecular probes for detecting various chemical and biological species. The principle relies on a change in the fluorescent signal (either turning on/off or shifting in color) upon interaction with a specific analyte.

While the core structure of 2,5-diaryloxazoles is a common platform for creating fluorescent probes, specific research detailing the derivatization of this compound for this purpose is limited in publicly available literature. However, studies on related molecules provide a strong basis for its potential. For example, modifying the aryl groups on the oxazole ring can create binding sites for specific analytes. Research has shown that 2'-hydroxy derivatives of 2,5-diaryl-1,3-oxazoles can act as environment-sensitive probes to monitor properties of lipid membranes. nih.gov Furthermore, benzobisoxazole cruciforms, which feature a related heterocyclic core, have been developed as highly sensitive fluorescent sensors for analytes like carboxylic and boronic acids. acs.org These examples suggest that with appropriate functionalization, BBO could serve as a robust scaffold for new fluorescent probes.

The application of fluorescent probes in sensing biologically relevant species is a major area of research. nih.gov Probes are designed to detect metal ions, small molecules, and changes in the cellular microenvironment, providing powerful tools for real-time biological imaging.

Although probes specifically derived from this compound are not widely documented for biological sensing, the broader class of oxazole dyes is being explored for such applications. For instance, studies on 2,5-disubstituted oxazole derivatives highlight their potential as photoluminescent bioprobes. researchgate.net The development of probes based on the related 2-(2'-hydroxyphenyl)-5-(4'-biphenyl)-1,3-oxazole for studying lipid membranes demonstrates the utility of such structures in biological contexts. nih.gov These findings indicate a potential, though not yet fully realized, avenue for BBO-derived compounds in the field of biosensing.

Advanced Organic Electronic and Optoelectronic Devices

The conjugated electronic structure of oxazole-based molecules makes them attractive candidates for use in organic electronics, where they can function as active materials in devices like organic photodetectors (OPDs) and organic thin-film transistors (OTFTs).

Recent research has focused on integrating benzobisoxazole (BBO) building blocks into conjugated polymers for high-performance organic photodetectors. researchgate.netresearchgate.net In this context, BBO refers to the fused heterocyclic ring system Benzo[1,2-d:4,5-d']bis(oxazole), which provides a rigid and planar structure that facilitates strong intermolecular electronic coupling. uj.edu.plmdpi.com These polymers are designed to absorb light in specific regions of the spectrum and efficiently convert photons into electrical current.

In one study, BBO-based polymers were synthesized and blended with a non-fullerene acceptor to create the active layer of an OPD. researchgate.net These devices demonstrated selective absorption of green light (500–600 nm) and promising performance metrics. researchgate.net Further molecular engineering, such as modifying the alkyl side chains on the polymer backbone, has been shown to significantly enhance device performance by improving charge transport and reducing dark current. researchgate.net An optimized polymer demonstrated high responsivity and specific detectivity, key figures of merit for photodetectors. researchgate.net

Table 2: Performance of Benzobisoxazole (BBO)-Based Polymers in Organic Photodetectors (OPDs)

| Polymer/Device | Responsivity (R) [A/W] | Specific Detectivity (D*) [Jones] | Key Feature |

|---|---|---|---|

| P1-based OPD | 0.169 | - | Coupled with thiophenes. researchgate.net |

| P2-based OPD | 0.112 | Higher D* than P1 | Influence of excessive thiophene (B33073) units led to low dark current. researchgate.net |

| Optimized POTB1-based OPD | 0.22 | 1.05 x 10¹³ | Optimized alkyl side chains for improved performance. researchgate.net |

Performance metrics are typically measured at a specific bias voltage and light intensity. researchgate.netresearchgate.netmdpi.com

Fabrication and Performance of 2D Materials based on BBO-Linked Covalent Organic Frameworks (COFs) for Electronic and Sensory Applications

Covalent Organic Frameworks (COFs) that incorporate this compound (BBO) and its derivatives into their structure represent a significant class of porous crystalline polymers. The benzobisoxazole (BBO) linkage endows these materials with high chemical and thermal stability, making them robust candidates for advanced applications. Their two-dimensional (2D) nature, combined with tunable porosity and inherent π-conjugation, provides a unique platform for developing next-generation electronic and sensory devices.

Fabrication of BBO-Linked COFs

The synthesis of BBO-linked COFs is a sophisticated process that relies on the precise condensation of molecular building blocks. These methods are designed to create highly ordered, crystalline 2D sheets that stack to form a porous framework.

One of the pioneering methods involves a cyanide-catalyzed protocol. nih.gov This strategy utilizes C3-symmetric formyl and C2-symmetric o-aminophenol-substituted organic linkers. nih.gov A key mechanistic aspect of this synthesis involves a three-step cascade reaction:

Formation of a phenolic imine-linked intermediate. researchgate.net

Subsequent ring closure to form a benzoxazoline intermediate. researchgate.net

Irreversible aerobic oxidation to yield the final benzobisoxazole linkage. nih.govresearchgate.net

This cyanide-catalyzed reaction has been successfully used to synthesize various BBO-COFs, such as BBO-COF 2 and BBO-COF 3, from monomers like 1,3,5-tris(4-formylphenyl)triazine (TFPT) and 2,5-diamino-1,4-benzenediol dihydrochloride (B599025) (DABD). nih.gov

Another common approach is the solvothermal synthesis, where monomers are heated in a sealed vessel for several days. For instance, BBO-COF 1 and BBO-COF 2 were synthesized through the reaction of 2,5-diamino-1,4-benzenediol dihydrochloride (DABD) with 1,3,5-triformylbenzene (TFB) and 1,3,5-tris(4-formylphenyl)benzene (TFPB), respectively. rsc.org This process typically involves an initial stirring period at a low temperature to form an imine-linked intermediate, followed by heating to promote the irreversible ring-closing reaction. researchgate.net

More recently, a novel one-step solvothermal synthesis combined with a two-step processing method has been developed to create free-standing BBO-COF films. chemrxiv.org This technique allows for the deposition of a uniform intermediate film through reversible, non-covalent interactions, which is then converted into the final 2D covalently-bonded polymer product via an annealing step. chemrxiv.org This method has been used to fabricate films of TFPPy-BBO-COF from 1,3,6,8-tetrakis-(4-formylphenyl)pyrene (TFPPy) and 2,5-diaminohydroquinone dihydrochloride (DAHQ). chemrxiv.org

The table below summarizes the building blocks used for synthesizing various BBO-linked COFs.

| BBO-COF | C3-Symmetric Monomer | C2-Symmetric Monomer |

| BBO-COF 1 | 1,3,5-triformylbenzene (TFB) | 2,5-diamino-1,4-benzenediol dihydrochloride (DABD) |

| BBO-COF 2 | 1,3,5-tris(4-formylphenyl)benzene (TFPB) | 2,5-diamino-1,4-benzenediol dihydrochloride (DABD) |

| BBO-COF 3 | 1,3,5-tris(4-formylphenyl)triazine (TFPT) | 2,5-diamino-1,4-benzenediol dihydrochloride (DABD) |

| TFPPy-BBO-COF | 1,3,6,8-tetrakis-(4-formylphenyl)pyrene (TFPPy) | 2,5-diaminohydroquinone dihydrochloride (DAHQ) |

Performance in Electronic Applications

The ordered π-stacked architecture and robust nature of BBO-linked COFs make them promising for electronic applications, particularly in thermal management for electronic devices. acs.orgntu.ac.uk The ability to dissipate heat is crucial for the performance and longevity of electronics.

Research into the thermal transport properties of BBO-COFs has shown that they can function as ultralow-k materials. acs.orgntu.ac.uk The thermal conductivities of three distinct BBO-COFs, with nanopores ranging from 1.3 to 2.5 nm, were investigated over a wide temperature range (80–300 K). acs.orgntu.ac.uk The study found that thermal conductivity values reached as high as 0.677 W m⁻¹ K⁻¹ at 300 K. acs.orgntu.ac.ukntu.ac.uk Interestingly, the thermal conductivity was not dependent on the pore size but was directly proportional to the increase in temperature. ntu.ac.uk

The inherent porosity of these materials also allows for the creation of composites. For example, doping BBO-COFs with poly(3-hexylthiophene), a conductive polymer, has been explored to further enhance thermal transport properties. ntu.ac.ukntu.ac.uk The combination of high surface areas, tunable pore structures, and thermal stability positions BBO-COFs as valuable materials for future electronic systems. ntu.ac.uk

The table below details the porosity and thermal conductivity of select BBO-COFs.

| BBO-COF | BET Surface Area (m² g⁻¹) | Pore Size (nm) | Thermal Conductivity at 300 K (W m⁻¹ K⁻¹) |

| BBO-COF 1 | 920 | 1.3 | 0.391 - 0.677 |

| BBO-COF 2 | 992 | 1.7 | 0.391 - 0.677 |

| BBO-COF 3 | 1684 - 2039 | 2.5 | 0.391 - 0.677 |

Performance in Sensory Applications

The unique characteristics of BBO-linked COFs, such as high surface area, permanent porosity, and the presence of heteroatoms, make them highly suitable for sensory applications. researchgate.netacs.org These materials can act as fluorescent-based sensors, where the detection of target molecules leads to a measurable change in luminescence. rsc.org

The general synthetic methods developed for BBO-COFs are seen as a gateway to preparing ordered polymeric materials for chemical sensing. researchgate.netacs.org While specific sensory applications are an emerging area of research, the inherent properties of these frameworks show significant promise. For instance, nitrogen-rich COFs are being explored for their sensory capabilities. rsc.org The ability of the framework to interact with analytes through its pores and functional groups is key to its sensing mechanism.

The high porosity and large surface area of BBO-COFs, demonstrated by their significant gas uptake capacities, underpin their potential as sensory materials. For example, BBO-COF 1 has a notable CO₂ adsorption capability, which, while primarily relevant for carbon capture, also indicates a strong potential for gas sensing applications. researchgate.net The development of COFs with specific functionalities tailored for detecting various analytes like metal ions or organic vapors is an active field of study. rsc.org

| BBO-COF | CO₂ Adsorption Capacity (mg g⁻¹) | Conditions |

| BBO-COF 1 | 150.6 | 273 K / 1 bar |

Theoretical and Computational Chemistry Studies of 2,5 Bis 4 Biphenylyl Oxazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are the workhorses of modern computational chemistry for studying medium to large-sized organic molecules. DFT is employed to determine the ground-state electronic structure and properties, such as the optimized molecular geometry and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). psgcas.ac.innih.gov TD-DFT is subsequently used on the optimized ground-state geometry to calculate excited-state properties, including absorption spectra and the nature of electronic transitions. scribd.com

While these methods are widely applied to various oxazole (B20620) derivatives for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs), detailed computational studies focusing specifically on 2,5-Bis(4-biphenylyl)oxazole are not extensively detailed in the surveyed scientific literature. psgcas.ac.in Much of the existing research focuses on its simpler analogue, 2,5-diphenyloxazole (B146863) (PPO), or more complex derivatives. psgcas.ac.inchalmers.se

Computational methods can predict key optical and electronic properties. The energy difference between the HOMO and LUMO levels provides a theoretical estimate of the electronic bandgap. TD-DFT calculations yield theoretical absorption spectra (λmax) and oscillator strengths (f), which quantify the probability of an electronic transition. These calculated values are often validated by comparison with experimental UV-Vis absorption spectroscopy.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set | Source |

|---|---|---|---|

| HOMO Energy | Data not available | - | - |

| LUMO Energy | Data not available | - | - |

| Energy Gap (Eg) | Data not available | - | - |

Analysis of the frontier molecular orbitals is crucial for understanding a molecule's electronic behavior. In conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic framework. The distribution of these orbitals dictates the nature of the primary electronic transition (HOMO→LUMO). This transition is generally a π-π* type, responsible for the molecule's strong UV absorption.

A detailed description and visualization of the HOMO and LUMO distributions specific to this compound are not provided in the available research.

Natural Transition Orbital (NTO) Analysis for Excited State Characterization

While a TD-DFT output can describe an electronic excitation as a combination of many single-electron transitions between molecular orbitals, this picture can be complex. Natural Transition Orbital (NTO) analysis simplifies this by transforming the canonical molecular orbitals into a compact set of "hole" and "particle" orbitals that represent the dominant character of an electronic transition. This provides a more intuitive and clearer picture of the excited state.

No specific NTO analyses for this compound were found in the reviewed literature.

Modeling of Charge Transfer Phenomena and Exciton (B1674681) Dynamics

The function of this compound as an organic scintillator involves the absorption of high energy, followed by efficient energy transfer and the eventual emission of light. uj.edu.pluni-heidelberg.de This process is fundamentally governed by exciton dynamics. In many complex organic molecules, phenomena such as intramolecular charge transfer (ICT) play a key role in the excited state. rsc.org

However, detailed computational models simulating the specific charge transfer characteristics or exciton dynamics within the this compound molecule are not prominently featured in the available scientific literature.

Computational Insights into Structure-Property Relationships

A key aspect of computational study is to understand how a molecule's three-dimensional structure influences its properties. For this compound, the torsional angles between the connected phenyl rings are critical. These torsions affect the degree of π-conjugation along the molecular backbone, which in turn influences the electronic and optical properties.

One study notes that because of its non-rigid structure, ring torsions in 2,5-bis(4-biphenyl) oxazole contribute to the broadening of its excited-state energy distribution. aps.org This structural flexibility can influence the fluorescence decay kinetics, providing a link between the molecule's physical structure and its function as a luminophore. aps.org This insight highlights how computational considerations of molecular structure can explain experimentally observed phenomena.

Research on Derivatives and Analogues of 2,5 Bis 4 Biphenylyl Oxazole

Structure-Property Relationship Studies in Substituted Oxazole (B20620) Derivatives

The relationship between the chemical structure of an oxazole derivative and its resulting physical and chemical properties is a cornerstone of its research. By strategically adding or modifying substituent groups on the core oxazole ring system, scientists can manipulate the molecule's behavior.

Studies on various oxazole derivatives demonstrate that even subtle structural changes can lead to significant shifts in their electronic and photophysical characteristics. For instance, research on N-thienylcarbazoles, which share heterocyclic structural motifs with BBO, has shown that the electronic properties of the ground and excited states are more significantly perturbed by substitution at the 2-position of the thienyl group compared to the 3-position. clockss.org This highlights the critical role of substitution position in determining the intramolecular electronic interactions.

In another study, a series of oxazole derivatives were synthesized to compare their photophysical properties: 5-methyl-2-(p-methylphenyl)-4-acetyl oxazole (MMPAO), 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO), 5-methyl-2-(p-N,N'-dimethylamino-phenyl)-4-acetyl oxazole (MDMAPAO), and 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO). nih.gov The introduction of strong electron-donating groups like dimethylamino and diphenylamino resulted in a bathochromic (red) shift in the UV-visible absorption spectra. nih.gov Furthermore, the fluorescence emission of MDPAPAO was found to be highly sensitive to the polarity of the solvent, a characteristic indicative of an intramolecular charge transfer (ICT) excited state. nih.gov The change in dipole moment upon excitation for MDPAPAO was calculated to be a significant 13.3 D, confirming the strong ICT character. nih.gov

These findings underscore a fundamental principle: the introduction of electron-donating or electron-withdrawing groups can systematically tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering absorption, emission, and redox properties. ub.edu This principle is pivotal in the rational design of new oxazole-based materials for specific applications.

Functionalized Benzobisoxazole Core Derivatives for Optoelectronic Applications

A key area of research involves the functionalization of the benzobisoxazole (BBO) core, a structure containing two oxazole rings fused to a central benzene (B151609) ring. These derivatives are highly promising for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.com

Researchers have synthesized novel BBO-based conjugated polymers to investigate their hole-transporting capabilities in OTFTs. mdpi.com In one such study, three polymers were created: PBC1, composed of cyclopentadithiophene (CPDT) and a BBO building block; PBC2, which included an additional non-alkylated thiophene (B33073) π-spacer between the CPDT and BBO units; and PBC3, which featured an octylthiophene π-spacer. mdpi.com

The inclusion and nature of the π-spacer had a profound effect on the polymer's performance. PBC2, with the non-alkylated thiophene spacer, exhibited significantly higher hole mobility compared to the other two polymers. This was attributed to improved molecular ordering and crystallinity in the thin film state, which is crucial for efficient charge transport. mdpi.com

Below is a data table summarizing the OTFT performance of these functionalized benzobisoxazole polymers.

| Polymer | Description | Hole Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| PBC1 | CPDT-BBO copolymer | 1.3 × 10⁻⁴ | mdpi.com |

| PBC2 | CPDT-BBO copolymer with non-alkylated thiophene spacer | 1.5 × 10⁻² | mdpi.com |

| PBC3 | CPDT-BBO copolymer with octylthiophene spacer | 4.7 × 10⁻⁴ | mdpi.com |

These results demonstrate that the strategic functionalization of the benzobisoxazole core by introducing π-spacers is a powerful method to enhance the electrical properties of the resulting polymers, making them suitable for high-performance optoelectronic applications. mdpi.com

Cyclometalated Complexes Incorporating Biphenylyl Oxazole Luminophores (e.g., Palladium(II), Rhodium(III), Iridium(III) Complexes)

Cyclometalated complexes, particularly those of heavy metals like iridium(III), are at the forefront of research for highly efficient phosphorescent OLEDs (PhOLEDs). The incorporation of ligands derived from or related to biphenylyl oxazole can impart desirable properties, such as improved charge transport and tuned emission colors.

For instance, a novel bipolar near-infrared (NIR) emitting iridium(III) complex was developed where the ancillary ligand contained an electron-transporting oxadiazole (OXD) group. nih.govrsc.org This design, which also incorporated a hole-transporting triphenylamine (B166846) (TPA) group, resulted in a complex with improved optophysical and electroluminescence performance compared to the parent complex lacking the OXD moiety. nih.govrsc.org The resulting OLED showed a maximum external quantum efficiency (EQE) of 1.15% in the NIR region (716 nm), a significant improvement over the 0.41% EQE of the parent complex. nih.govrsc.org

Other research has focused on iridium(III) complexes with chromophoric 2-(2-hydroxyphenyl)oxazole-based ancillary ligands. acs.org The design of such ligands is crucial for tuning the emission color and efficiency of the final complex. These complexes often exhibit high phosphorescence quantum yields and are used to create efficient OLEDs with emission colors ranging from green to red. acs.org Dinuclear iridium(III) complexes using bridging diarylhydrazide ligands have also been separated into their diastereomers, which, when used as dopants in OLEDs, achieved remarkably high efficiencies, with EQE values up to 11%. nih.gov

The general strategy involves using the C^N cyclometalating ligands to control the primary emission energy, while the ancillary ligand, which can be an oxazole or oxadiazole derivative, helps to fine-tune the electronic properties, stability, and charge-carrier balance within the emissive layer of the OLED. researchgate.net

Comparative Studies with Oxadiazole Analogues in Scintillation and Organic Light-Emitting Applications

Oxadiazoles, particularly 1,3,4-oxadiazole (B1194373) derivatives, are close structural and electronic analogues of oxazoles. Compounds like 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) are often compared with BBO due to their similar rigid, aromatic structures and use in similar applications.

In the realm of organic light-emitting applications, both oxazole and oxadiazole derivatives are widely used as electron-transporting or emissive materials. rsc.org The class of 2,5-disubstituted-1,3,4-oxadiazoles containing a biphenyl (B1667301) unit is intensively studied for use as electron transport materials to enhance OLED performance. researchgate.net A comparative study using a novel oxadiazole derivative, 2,2'-(2,5-thiophenediyl)bis(5-(4-methyl)phenyl-1,3,4-oxadiazole) (T-OXD), as an electron-transporting layer (ETL) and a pyrazoline derivative as the light-emitting layer showed that the luminous efficiency was enhanced by a factor of 10,000 compared to a device using the standard ETL material, tris(8-hydroxyquinoline) aluminum (Alq₃). iphy.ac.cn